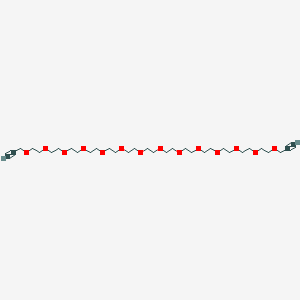

Bis-propargyl-PEG14

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H58O14/c1-3-5-33-7-9-35-11-13-37-15-17-39-19-21-41-23-25-43-27-29-45-31-32-46-30-28-44-26-24-42-22-20-40-18-16-38-14-12-36-10-8-34-6-4-2/h1-2H,5-32H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZIDLBDXPTXEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H58O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Hydride (NaH)-Mediated Propargylation

A widely employed method involves the reaction of PEG14 diol with propargyl bromide in the presence of sodium hydride (NaH) and a catalytic amount of tetrabutylammonium iodide (BuNI).

Procedure :

-

PEG14 diol is dissolved in anhydrous tetrahydrofuran (THF).

-

NaH (3 equivalents) is added under nitrogen at 0°C, followed by propargyl bromide (3 equivalents) and BuNI (0.05 equivalents).

-

The mixture is stirred at room temperature for 12–24 hours.

Key Outcomes :

Potassium Carbonate (K2_22CO3_33) in Polar Aprotic Solvents

Alternative conditions utilize KCO in dimethylformamide (DMF) or acetone, enabling milder base-mediated alkylation.

Procedure :

-

PEG14 diol is combined with KCO (2.4 equivalents) in DMF.

-

Propargyl bromide (2.4 equivalents) is added dropwise at 60°C for 5–10 hours.

Key Outcomes :

-

Limitations : Longer reaction times and higher temperatures compared to NaH-based methods.

Phase-Transfer Catalysis (PTC) for Ambient-Temperature Synthesis

Aqueous Alkaline Conditions with Tetrabutylammonium Bromide

Phase-transfer catalysis enables propargylation under ambient conditions, minimizing side reactions.

Procedure :

-

PEG14 diol is dissolved in aqueous sodium hydroxide (NaOH) with tetrabutylammonium bromide (0.1 equivalents).

-

Propargyl chloride (2.4 equivalents) is added, and the mixture is vigorously stirred at 20–50°C for 2–12 hours.

Key Outcomes :

-

Advantages : Avoids hazardous propargyl bromide; scalable for industrial applications.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| NaH-Mediated Alkylation | NaH, BuNI | RT, 12–24 h | 91% | >95% | High |

| KCO in DMF | KCO | 60°C, 5–10 h | 54–73% | >98% | Moderate |

| Phase-Transfer Catalysis | NaOH, TBAB | 20–50°C, 2–12 h | 85–97% | >95% | Industrial |

Key Observations :

-

Efficiency : NaH and PTC methods offer superior yields (>85%) compared to KCO-mediated reactions.

-

Safety : PTC employs propargyl chloride, which is less shock-sensitive than propargyl bromide.

-

Purification : Column chromatography is essential for NaH/KCO methods, whereas PTC-derived products require simple filtration.

Mechanistic Insights and Side Reactions

Nucleophilic Substitution Dynamics

The propargyl halide reacts with the PEG diol’s hydroxyl groups via an S2 mechanism. Steric hindrance in PEG14 necessitates excess propargyl halide (2.4–3 equivalents) to ensure bis-functionalization.

Mitigating C-Alkylation

Phase-transfer catalysis selectively promotes O-alkylation over C-alkylation, a common side reaction in traditional alkylation methods. This selectivity is attributed to the aqueous-organic interface, which stabilizes the alkoxide intermediate.

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

Bis-propargyl-PEG14 primarily undergoes Click Chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages between the propargyl groups and azide-bearing compounds .

Common Reagents and Conditions

Reagents: Azide-bearing compounds, copper sulfate, sodium ascorbate.

Conditions: The reaction is typically carried out in aqueous media at room temperature.

Major Products

The major products of the CuAAC reaction involving this compound are triazole-linked conjugates. These conjugates are stable and can be used in various applications, including bioconjugation and material science .

Scientific Research Applications

Chemistry: Crosslinking and Polymer Synthesis

Bis-propargyl-PEG14 is used as a crosslinker in the synthesis of complex molecules and polymers. Its propargyl groups can react with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This reaction is highly specific and efficient, making it suitable for creating complex polymer networks.

| Application | Description | Benefits |

|---|---|---|

| Polymer Synthesis | Forms stable triazole linkages with azide compounds | High specificity and efficiency |

| Crosslinking | Enhances mechanical properties of polymers | Improved durability and stability |

Biology: Bioconjugation Techniques

In biology, this compound is employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids. The PEG backbone enhances solubility and biocompatibility, while the propargyl groups provide a versatile handle for click chemistry reactions.

| Application | Description | Benefits |

|---|---|---|

| Bioconjugation | Links biomolecules via CuAAC reactions | Precise and stable conjugates |

| Protein Modification | Enhances protein stability and solubility | Improved therapeutic potential |

Medicine: Drug Delivery Systems and Diagnostic Agents

This compound is used in the development of drug delivery systems and diagnostic agents. Its ability to form stable conjugates with targeting ligands improves the specificity and efficacy of therapeutic agents.

| Application | Description | Benefits |

|---|---|---|

| Drug Delivery | Enhances targeting precision and therapeutic outcomes | Improved efficacy and reduced toxicity |

| Diagnostic Agents | Facilitates the development of targeted diagnostic tools | Enhanced specificity and sensitivity |

Industry: Functional Materials Production

In industrial settings, this compound is utilized in the production of functional materials, including hydrogels and nanomaterials. These materials have applications in biomedical devices, drug delivery systems, and tissue engineering.

| Application | Description | Benefits |

|---|---|---|

| Hydrogel Production | Creates stable and biocompatible hydrogels | Suitable for biomedical applications |

| Nanomaterials | Enhances stability and targeting capabilities of nanoparticles | Improved therapeutic delivery |

Case Studies

- Self-Healing Materials : Bis-propargyl-succinate, a similar compound, has been used in the development of self-healing materials. It acts as a healing agent by forming stable triazole linkages with azide-bearing polymers, enhancing the mechanical properties of damaged materials .

- Targeted Therapeutics : Propargyl PEG linkers, similar to this compound, are used in creating targeted therapeutics. They enable precise chemical linkages through click chemistry, improving the efficacy and reducing the toxicity of therapeutic agents .

Mechanism of Action

The primary mechanism of action of Bis-propargyl-PEG14 involves its participation in Click Chemistry reactions. The propargyl groups react with azide-bearing compounds in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it suitable for various applications .

Comparison with Similar Compounds

Functional Group Diversity

- This compound : The dual propargyl groups enable simultaneous conjugation with two azide-bearing molecules, making it ideal for synthesizing branched structures or crosslinked hydrogels .

- Propargyl-PEG14-alcohol : Combines a propargyl group (click chemistry) with a hydroxyl group, which can be further oxidized or replaced with other reactive moieties (e.g., NHS esters) .

- Propargyl-PEG14-acid : Offers a carboxylic acid for carbodiimide-mediated coupling (e.g., EDC/HATU) alongside click chemistry, enabling orthogonal conjugation strategies .

PEG Chain Length and Solubility

- Longer PEG chains (e.g., PEG14 in this compound) enhance aqueous solubility and reduce immunogenicity compared to shorter analogs like Propargyl-PEG4-amine .

- Shorter PEG derivatives (e.g., Propargyl-PEG6-alcohol) are preferred for applications requiring minimal steric hindrance, such as small-molecule bioconjugation .

Research Findings and Industrial Relevance

This compound in Material Science

This compound has been employed to synthesize degradable hydrogels for controlled drug release. For example, when reacted with tetra-azide crosslinkers, it forms stable triazole-linked networks with tunable mechanical properties .

Comparative Stability and Reactivity

Commercial Availability and Specifications

Broadpharm and MedChemExpress list Propargyl-PEG14-alcohol (purity: 98%, CAS: 32199-97-6) and Propargyl-PEG4-amine (purity: 98%, CAS: 1013921-36-2) as commercially available . This compound is typically offered as a custom synthesis product, emphasizing its niche application in advanced drug delivery systems .

Biological Activity

Bis-propargyl-PEG14 is a specialized polyethylene glycol (PEG) derivative characterized by the presence of two propargyl groups attached to a PEG backbone consisting of 14 ethylene glycol units. This compound is notable for its ability to participate in Click Chemistry , specifically through the copper-catalyzed azide-alkyne cycloaddition, which forms stable triazole linkages. These properties make this compound a valuable tool in bioconjugation, drug delivery, and various biomedical applications.

- Molecular Formula : C32H60O16

- Molecular Weight : 700.8 g/mol

- Functional Groups :

- Alkyne (propargyl)

- PEG moiety

The structure of this compound enhances its solubility in aqueous environments and facilitates versatile functionalization opportunities, which are critical for its biological applications .

The primary mechanism through which this compound exhibits biological activity is via Click Chemistry . This reaction allows for the formation of stable triazole linkages when this compound interacts with azide-bearing biomolecules. The resulting conjugates maintain their biological functionality while providing enhanced stability and solubility .

1. Bioconjugation

This compound is extensively used for bioconjugation processes, linking proteins, peptides, or other biomolecules with minimal impact on their function. This capability is crucial for developing targeted therapeutics and imaging agents .

2. Antibody-Drug Conjugates (ADCs)

In ADC research, this compound serves as an efficient linker that allows precise control over linker lengths, enhancing therapeutic performance. The triazole bond formed during Click Chemistry mimics an amide bond, thus preserving the biological activity of the conjugated molecules .

3. Cell Imaging

The compound's ability to form stable triazole bonds makes it suitable for labeling and tracking cells in imaging studies. This application is vital for understanding cellular processes and disease mechanisms .

4. Surface Modification

This compound can improve biocompatibility and reduce nonspecific protein adsorption on surfaces, making it useful in various biomedical devices and applications .

Case Study 1: Drug Delivery Systems

A study demonstrated that incorporating this compound into drug delivery systems enhanced the solubility and bioavailability of hydrophobic drugs. The stable triazole linkage facilitated controlled drug release profiles under physiological conditions, indicating its potential in developing effective therapeutic formulations.

Case Study 2: Targeted Cancer Therapy

Research involving this compound in targeted cancer therapies showed that it could effectively conjugate with anticancer agents while maintaining their cytotoxicity against cancer cells. The study highlighted the compound's role in improving the selectivity and efficacy of cancer treatments through precise targeting mechanisms .

Comparative Analysis with Similar Compounds

| Compound | Functional Groups | Solubility | Stability | Applications |

|---|---|---|---|---|

| This compound | Alkyne, PEG | High | High | Bioconjugation, ADCs, Cell Imaging |

| Propargyl-PEG4 | Alkyne | Moderate | Moderate | Basic bioconjugation |

| PEG-Azide | Azide | High | Moderate | Limited to Click Chemistry applications |

The comparison illustrates that this compound stands out due to its dual propargyl groups, which enhance reactivity and versatility compared to other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.